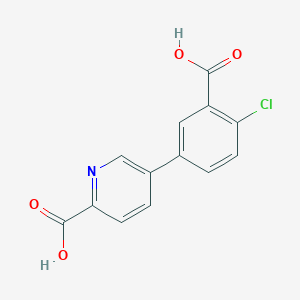![molecular formula C16H15N3O3 B6393563 2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261920-03-9](/img/structure/B6393563.png)
2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid (2-A-5-3-CPA-NA) is an organic compound that is commonly used in the field of scientific research. It is a derivative of nicotinic acid and is used as a tool to study the physiological and biochemical effects of substances on various biological systems. This compound has been used in various laboratory experiments to study the effects of different substances on various biological systems.
Mechanism of Action
2-A-5-3-CPA-NA acts as an agonist at nicotinic acid receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin. These neurotransmitters are then responsible for the physiological and biochemical effects of the compound.
Biochemical and Physiological Effects
2-A-5-3-CPA-NA has been shown to have a variety of biochemical and physiological effects on different biological systems. It has been shown to have an anti-inflammatory effect, as well as an analgesic effect. Additionally, it has been shown to have an anticonvulsant effect, as well as a neuroprotective effect. It has also been shown to have a positive effect on the immune system, as well as a positive effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The use of 2-A-5-3-CPA-NA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The use of 2-A-5-3-CPA-NA in scientific research is still in its infancy. There are a number of potential future directions that could be explored. These include further studies into the biochemical and physiological effects of this compound on different biological systems, as well as studies into its potential therapeutic applications. Additionally, further studies into the mechanism of action of this compound could be conducted, as well as further research into its potential uses as a tool for drug discovery. Finally, further studies into the synthesis of this compound could be conducted, in order to make it more cost-effective and easier to synthesize.
Synthesis Methods
2-A-5-3-CPA-NA can be synthesized through the reaction of nicotinic acid and cyclopropylamine in the presence of anhydrous hydrogen chloride. The reaction is carried out in a reaction flask that is equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours. After the reaction is complete, the product is filtered and washed with water. The product is then dried in an oven at a temperature of 60-70°C.
Scientific Research Applications
2-A-5-3-CPA-NA has been used in various scientific research studies. It has been used to study the effects of different substances on various biological systems. It has also been used to study the biochemical and physiological effects of different substances on various biological systems. Additionally, it has been used to study the effects of different substances on different cell types.
properties
IUPAC Name |
2-amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H2,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXGVYSCGQRKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688227 |
Source


|
| Record name | 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-03-9 |
Source


|
| Record name | 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)